molecular formula C6H14O6 B1202529 D-Iditol CAS No. 24557-79-7

D-Iditol

Cat. No.: B1202529
CAS No.: 24557-79-7
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Description

D-Iditol, also known as D-isoduritol or D-Sorbitol, is a sugar alcohol compound with the molecular formula C6H14O6. It is a colorless crystalline powder with a sweet taste, soluble in water and ethanol. This compound is widely used as a food additive, low-calorie sweetener, and in various pharmaceutical and cosmetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Iditol is typically synthesized through the hydrogenation of glucose. The process involves the reaction of glucose with hydrogen under pressure and heating in the presence of a catalyst, such as nickel or ruthenium. This hydrogenation reaction converts glucose to this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a combination of epimerization and hydrogenation. A dextrose feed is first converted by epimerization to an iditol-enriched mixture of hexitols. This mixture is then hydrogenated in the presence of a dual-purpose catalyst to produce this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, such as D-idose.

    Reduction: It can be reduced to form other sugar alcohols.

    Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a metal catalyst is commonly used for reduction reactions.

    Substitution: Various reagents, such as acyl chlorides and alkyl halides, can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

D-Iditol has a wide range of applications in scientific research:

Mechanism of Action

D-Iditol exerts its effects primarily through its role as a sugar alcohol. In biological systems, it can accumulate in cases of galactokinase deficiency, leading to various metabolic effects. It may also have potential antitumor activity, although the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    D-Sorbitol: Another sugar alcohol with similar properties and uses.

    D-Mannitol: A sugar alcohol used as a diuretic and in medical applications.

    D-Xylitol: A sugar alcohol commonly used as a sweetener in food products.

Comparison:

This compound stands out for its specific applications in metabolic research and potential therapeutic uses, making it a unique compound in the family of sugar alcohols.

Properties

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
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InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
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Molecular Weight

182.17 g/mol
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
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CAS No.

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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